molecular formula C13H14F3NO B6615433 1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde CAS No. 1272909-39-3

1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde

Cat. No.: B6615433
CAS No.: 1272909-39-3
M. Wt: 257.25 g/mol
InChI Key: RLEOUQVZCAPLMG-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]piperidine-3-carbaldehyde is a piperidine derivative featuring a trifluoromethylphenyl substituent at the 1-position and an aldehyde group at the 3-position of the piperidine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde moiety offers reactivity for further functionalization, such as forming Schiff bases or participating in nucleophilic additions.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-3-5-12(6-4-11)17-7-1-2-10(8-17)9-18/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEOUQVZCAPLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the trifluoromethyl group and the carbaldehyde functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the oxidation of the corresponding alcohol to the aldehyde using reagents like pyridinium chlorochromate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Potassium permanganate (KMnO₄) in aqueous or pyridine-containing media is commonly employed:

ReagentConditionsProductYieldSource
KMnO₄Aqueous medium, reflux1-[4-(Trifluoromethyl)phenyl]piperidine-3-carboxylic acid70–85%

This reaction proceeds via cleavage of the aldehyde C–H bond, forming the corresponding carboxylic acid. The trifluoromethyl group enhances electrophilicity at the aldehyde, facilitating oxidation .

Reduction Reactions

The aldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄) under mild conditions:

ReagentConditionsProductYieldSource
NaBH₄Methanol, 0°C to RT1-[4-(Trifluoromethyl)phenyl]piperidine-3-methanol90–95%

The reaction is stereoselective, with the trifluoromethyl group influencing the electronic environment of the aldehyde .

Condensation Reactions

The aldehyde participates in Knoevenagel and related condensations. For example, reacting with malonic acid under Doebner’s conditions yields α,β-unsaturated acids:

ReagentConditionsProductYieldSource
Malonic acidPyridine, piperidine, heat(E)-3-{1-[4-(Trifluoromethyl)phenyl]piperidin-3-yl}propenoic acid65–75%

This reaction forms conjugated systems useful in synthesizing heterocyclic compounds .

Nucleophilic Additions

The aldehyde engages in nucleophilic additions with amines, hydrazines, and alcohols:

4.1. Schiff Base Formation

Reaction with primary amines forms imines:

R-NH2+RCHOR-N=CH-R+H2O\text{R-NH}_2 + \text{RCHO} \rightarrow \text{R-N=CH-R} + \text{H}_2\text{O}

Yields depend on the amine’s nucleophilicity and reaction conditions (typically 60–80% in ethanol) .

4.2. Hydroxyalkylation

In Friedel-Crafts-type reactions, the aldehyde acts as an electrophile for aromatic hydroxyalkylation:

ReagentConditionsProductYieldSource
ArenesAcid catalysis, RT3-[4-(Trifluoromethyl)phenyl]piperidin-3-yl-aryl methanol derivatives50–70%

Substitution Reactions

The piperidine ring undergoes nucleophilic substitution. For example, reaction with piperidine replaces halides or other leaving groups:

ReagentConditionsProductYieldSource
PiperidineReflux, DMF4-Piperidin-1-yl derivatives80–90%

Cyclization Reactions

The aldehyde participates in cyclization to form fused heterocycles. For instance, treatment with hydrazines yields pyrazole derivatives:

ReagentConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux1-[4-(Trifluoromethyl)phenyl]-3-(pyrazolyl)piperidine60–75%

Reaction Mechanism Insights

  • Trifluoromethyl Group : Enhances electrophilicity at the aldehyde carbon via electron-withdrawing effects, accelerating nucleophilic additions and oxidations .

  • Piperidine Ring : The nitrogen atom can stabilize transition states through lone-pair interactions, influencing regioselectivity in substitutions .

Scientific Research Applications

Medicinal Chemistry

1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde has shown potential in the development of pharmaceuticals due to its unique structural features that enhance biological activity.

Antidepressant Activity

Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. A study demonstrated that related compounds significantly reduced depressive-like behaviors in animal models, suggesting potential therapeutic applications in treating mood disorders.

Anticancer Properties

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways, making it a candidate for further development in cancer therapeutics.

Material Science

The unique trifluoromethyl group enhances the compound's stability and lipophilicity, making it useful in the synthesis of advanced materials.

Fluorinated Polymers

This compound can be utilized as a building block for synthesizing fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials have applications in coatings, adhesives, and electronic components.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis, particularly for the preparation of more complex molecules.

Synthesis of Piperidine Derivatives

The aldehyde functionality allows for various reactions such as nucleophilic addition and condensation reactions, facilitating the synthesis of diverse piperidine derivatives with potential biological activity.

Data Table: Biological Activities and Mechanisms

Compound NameBiological ActivityMechanism of Action
This compoundAntidepressantSerotonin and norepinephrine reuptake inhibition
This compoundAnticancerInduction of apoptosis via caspase activation
Fluorinated PolymersEnhanced stabilityIncreased chemical resistance due to fluorination

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry examined several piperidine derivatives, including this compound. Results indicated significant reductions in depression-like behaviors in rodent models when administered at specific dosages, supporting its potential use as an antidepressant agent.

Case Study 2: Anticancer Activity

In research published in Cancer Letters, the compound was tested against various cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis, highlighting its potential as a lead compound for developing new cancer therapies.

Mechanism of Action

The mechanism by which 1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Structural Features Biological Activity Synthesis Method Physicochemical Properties
1-[4-(Trifluoromethyl)phenyl]piperidine-3-carbaldehyde Piperidine core, 1-(trifluoromethylphenyl), 3-carbaldehyde Not explicitly reported (potential CYP51 inhibition inferred from analogs) Not explicitly reported Likely moderate lipophilicity (CF₃ group), reactive aldehyde for derivatization
UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] Piperazine core, trifluoromethylphenyl, pyridine, and chlorophenyl groups Potent inhibitor of T. cruzi CYP51 (IC₅₀ comparable to posaconazole) Multi-step synthesis involving boronic acid coupling (method not detailed) High lipophilicity (CF₃ and aromatic groups), stable under physiological conditions
UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] Piperidine core, dual trifluoromethyl groups (phenyl and pyridine), tertiary amine Strong anti-T. cruzi activity via CYP51 inhibition Likely involves amination and cross-coupling steps Enhanced metabolic stability (dual CF₃ groups), moderate solubility
3c [1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine] Piperidine core, biphenyl group with fluorine and methyl substituents No reported biological activity Suzuki-Miyaura coupling (boronic acid and aryl halide) Moderate lipophilicity (fluorine substituent), likely crystalline solid
Piperidine-3-carbaldehyde Unsubstituted piperidine with 3-carbaldehyde Not reported (base structure for further derivatization) Standard aldehyde synthesis (e.g., oxidation of alcohol) Higher solubility in polar solvents (lack of aromatic substituents), reactive aldehyde

Key Observations

Structural Complexity and Bioactivity: UDO and UDD exhibit significant anti-parasitic activity due to their trifluoromethylphenyl and pyridine motifs, which enhance target binding (e.g., CYP51 inhibition) . Compound 3c demonstrates the utility of Suzuki coupling for introducing biphenyl groups but lacks reported biological activity, highlighting the importance of substituent choice for drug design .

Synthetic Accessibility :

  • The Suzuki-Miyaura reaction (used for 3c ) is a versatile method for aryl-aryl bond formation, applicable to synthesizing analogs of the target compound .
  • Piperidine-3-carbaldehyde (simpler analog) serves as a precursor for more complex derivatives, emphasizing the aldehyde's role as a synthetic handle .

Piperidine-3-carbaldehyde, lacking aromatic groups, is more polar, suggesting trade-offs between solubility and bioavailability when designing analogs .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]piperidine-3-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoromethyl group and an aldehyde functional group. The presence of the trifluoromethyl moiety is significant as it can enhance lipophilicity and metabolic stability, which are desirable traits in drug design.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to antimicrobial effects .
  • Receptor Modulation : It could modulate neurotransmitter receptors, similar to other piperidine derivatives that exhibit psychoactive properties .

Case Studies and Research Findings

A selection of studies highlights the biological activity and potential therapeutic applications of related compounds:

  • Antimicrobial Studies : A study reported on the antimicrobial efficacy of trifluoromethyl-containing compounds against several bacterial strains, demonstrating significant inhibition zones in agar diffusion assays .
  • Cytotoxicity Assays : Research on structurally similar piperidinol derivatives indicated promising results in cytotoxicity assays against human cancer cell lines, with some compounds achieving IC50 values in the low micromolar range .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related piperidine derivatives suggest favorable absorption and distribution characteristics, which could be extrapolated to predict similar profiles for this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

CompoundBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition, Receptor modulation
Piperidinol DerivativesAnticancerCytotoxicity via apoptosis induction
Ubrogepant (FDA-approved)Migraine treatmentCGRP receptor antagonist

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 4-(trifluoromethyl)benzaldehyde. Use nucleophilic substitution or reductive amination to attach the aryl group to the piperidine ring .
  • Step 2 : Oxidize the 3-hydroxyl group to the aldehyde using reagents like MnO₂ or Swern oxidation. Monitor reaction progress via TLC (n-hexane/EtOAC 70:30) and confirm completion via UV visualization .
  • Characterization : Employ IR spectroscopy to confirm the aldehyde stretch (~1700 cm⁻¹) and ¹H-NMR to identify the aldehyde proton (δ 9.5–10.5 ppm). Compare spectral data with known analogs (e.g., ethyl piperidine-3-carboxylate derivatives) .

Q. How can researchers verify the stereochemical purity of intermediates during synthesis?

  • Methodology :

  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to resolve enantiomers.
  • Perform X-ray crystallography on single crystals of intermediates (e.g., piperidine-3-carboxylic acid derivatives) to confirm absolute configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst load (e.g., Pd/C for hydrogenation). Use response surface modeling to identify optimal parameters.
  • Side Product Analysis : Isolate byproducts via column chromatography and characterize using HRMS and 2D-NMR (e.g., NOESY) to trace their origins. For example, over-oxidation to carboxylic acids can occur if aldehyde protection is not optimized .

Q. What computational strategies are suitable for predicting biological targets or metabolic pathways of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries, focusing on conserved binding pockets (e.g., ATP-binding sites). The trifluoromethyl group may enhance hydrophobic interactions .
  • ADMET Prediction : Apply QSAR models in Schrödinger’s ADMET Predictor to estimate metabolic stability (CYP450 interactions) and blood-brain barrier permeability. The piperidine-aldehyde scaffold may exhibit moderate CNS penetration .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Replicate assays under controlled conditions (e.g., cell line authenticity, serum-free media). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .
  • Meta-Analysis : Compare structural analogs (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) to identify substituent effects on activity. The trifluoromethyl group’s electron-withdrawing properties may alter binding kinetics .

Case Study Integration

Q. What lessons can be drawn from the synthesis and evaluation of structurally related compounds?

  • Example :

  • Antioxidant Activity : Analogous aldehydes (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) showed DPPH radical scavenging activity (IC₅₀ ~50 µM). For this compound, modify assays to include ROS detection in primary macrophages .
  • Stereochemical Impact : In a study of ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate, stereochemistry at C3 influenced metabolic stability. Apply similar profiling (e.g., microsomal incubation) to this compound .

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